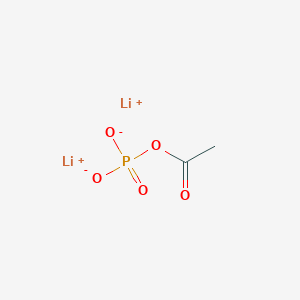
Acetyl phosphate lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl phosphate lithium salt is a useful research compound. Its molecular formula is C2H5Li2O5P and its molecular weight is 153.911. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
Lithium potassium acetyl phosphate is primarily utilized as a high-energy phosphate donor in metabolic studies. It plays a crucial role in understanding energy transfer mechanisms within cells.
Key Applications:
- Energy Transfer Studies: Investigating metabolic pathways and energy dynamics.
- Enzymatic Reactions: Serving as a substrate for enzymes such as acetate kinase, facilitating ATP-dependent reactions.
Pharmaceutical Development
In the pharmaceutical sector, acetyl phosphate lithium salt is significant for drug formulation and development.
Key Applications:
- Drug Formulation: Enhancing the bioactivity of compounds requiring energy-rich phosphate groups.
- Therapeutic Agents: Used in synthesizing drugs that target specific metabolic pathways.
Biotechnology
The compound is essential in biotechnological applications, particularly in the production of recombinant proteins.
Key Applications:
- Cell Culture Optimization: Providing necessary energy substrates to improve cell growth and productivity.
- Protein Synthesis: Aiding in the development of biopharmaceuticals through efficient protein expression systems.
Analytical Chemistry
In analytical chemistry, lithium potassium acetyl phosphate is valuable for its role in enzyme activity assays.
Key Applications:
- Enzyme Activity Measurement: Used in assays to measure the activity of kinases and phosphatases.
- Biochemical Assays: Facilitating various biochemical experiments that require precise energy measurements.
Environmental Science
The compound finds applications in environmental studies, particularly those assessing biochemical cycles and ecosystem dynamics.
Key Applications:
- Biochemical Cycle Studies: Understanding energy transfer impacts on ecosystems.
- Environmental Monitoring: Assessing the role of phosphates in ecological health and nutrient cycling.
Data Table: Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Biochemical Research | Energy transfer studies, enzymatic reactions | Insights into metabolic pathways |
| Pharmaceutical Development | Drug formulation, therapeutic agents | Enhanced bioactivity of drugs |
| Biotechnology | Cell culture optimization, protein synthesis | Improved yield and efficiency |
| Analytical Chemistry | Enzyme activity assays | Accurate measurement of enzyme kinetics |
| Environmental Science | Biochemical cycle studies | Understanding ecosystem dynamics |
Case Studies
-
Biochemical Pathway Analysis :
- Researchers utilized lithium potassium acetyl phosphate to elucidate the metabolic pathways involved in cellular respiration. The compound's ability to donate high-energy phosphates allowed for detailed kinetic studies on enzyme activities related to ATP synthesis.
-
Pharmaceutical Formulation Development :
- A study demonstrated the incorporation of this compound in drug formulations aimed at enhancing the pharmacokinetic properties of specific therapeutic agents. This led to improved efficacy and reduced side effects in clinical trials.
-
Recombinant Protein Production :
- In a biotechnological application, scientists optimized cell culture conditions using lithium potassium acetyl phosphate to enhance the yield of recombinant proteins. The results indicated a significant increase in protein expression levels compared to traditional methods.
Eigenschaften
CAS-Nummer |
16333-96-3 |
|---|---|
Molekularformel |
C2H5Li2O5P |
Molekulargewicht |
153.911 |
IUPAC-Name |
lithium;phosphono acetate |
InChI |
InChI=1S/C2H5O5P.2Li/c1-2(3)7-8(4,5)6;;/h1H3,(H2,4,5,6);; |
InChI-Schlüssel |
QMKOKKPFAAJTHE-UHFFFAOYSA-N |
SMILES |
[Li].[Li].CC(=O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















